![molecular formula C23H24ClN3O2 B2504830 N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide CAS No. 1251580-94-5](/img/structure/B2504830.png)
N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide is a compound that can be inferred to have biological activity based on the structure-activity relationships of similar nicotinamide derivatives. Nicotinamide derivatives have been studied for their potential as inhibitors of gastric H+/K(+)-ATPase, which is a key enzyme in the regulation of gastric acid secretion. These compounds are of interest in the treatment of acid-related gastrointestinal disorders .
Synthesis Analysis
The synthesis of related nicotinamide derivatives involves the conversion of inactive precursors into their active forms under acidic conditions. For instance, a series of N-substituted 2-(benzhydryl- and benzylsulfinyl)nicotinamides were synthesized and activated into 2,3-dihydro-3-oxoisothiazolo[5,4-b]pyridines, which showed inhibitory activity against gastric H+/K(+)-ATPase . Another related synthesis involves the creation of a key intermediate of the herbicide nicosulfuron from 2-chloronicotinic acid, which is sulfhydrylated by thiourea . Although the specific synthesis of this compound is not detailed in the provided papers, these examples provide insight into the types of chemical reactions and processes that might be involved in its synthesis.
Molecular Structure Analysis
The molecular structure of this compound is not explicitly described in the provided papers. However, the structure is likely to be complex, given the presence of multiple functional groups such as the allyl group, sulfonyl group, and the phenoxy moiety attached to the nicotinamide core. These functional groups are known to play a significant role in the biological activity of such molecules .
Chemical Reactions Analysis
The chemical reactions involving nicotinamide derivatives typically include activation under acidic conditions, as seen with the conversion of inactive precursors to active forms that inhibit gastric H+/K(+)-ATPase . Additionally, the palladium-catalyzed N-allylation of amino acids with 1,1-dimethylallyl alcohol in water is a related reaction that could potentially be applied to the synthesis or modification of N-allyl nicotinamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly provided in the papers. However, similar compounds such as 2-[(2,4-dimethoxybenzyl)sulfinyl]-N-(4-pyridyl)nicotinamide have been shown to be stable at neutral and weakly acidic pH, which is an important characteristic for potential therapeutic agents . The stability and solubility of such compounds in various environments are critical for their bioavailability and efficacy.
科学的研究の応用
Synthesis and Chemical Properties
Research on similar compounds, such as the synthesis of allylic derivatives and their molecular structures, highlights the importance of allyl groups in medicinal chemistry and organic synthesis. For instance, Hwang et al. (2006) explored the synthesis, molecular structure, and characterization of allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, revealing insights into molecular interactions and potential pharmacological applications (Hwang et al., 2006).
Pharmacological Potential
Nicotinamide-based structures, similar to the one mentioned, are often investigated for their biological activities. For example, the study of 2-phenoxy-nicotinamides as potent agonists at the GPBAR1 receptor by Martin et al. (2013) suggests that modifications of the nicotinamide moiety can lead to significant therapeutic potentials, particularly in treating metabolic disorders (Martin et al., 2013).
Anticancer Research
Compounds with dimethoxyphenyl structures have been explored for their anticancer effects. Zheng et al. (2015) investigated the anti-cancer effects of a compound with a 3,5-dimethoxyphenyl allyl group, showing its potential in inducing apoptotic cell death in colon cancer cell lines, highlighting the relevance of such structural motifs in designing anticancer agents (Zheng et al., 2015).
特性
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-13-5-4-6-14(2)21(13)26-20(28)12-27-10-9-19-17(11-27)23(29)16-7-8-18(24)15(3)22(16)25-19/h4-8H,9-12H2,1-3H3,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFWQECYCTZQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine](/img/structure/B2504751.png)

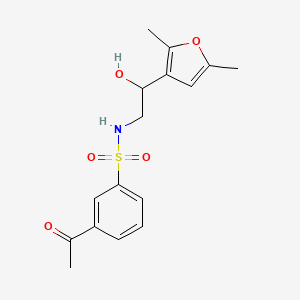
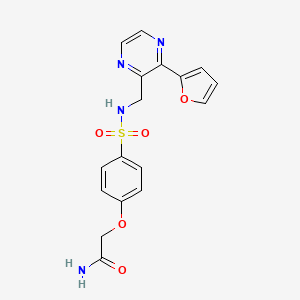

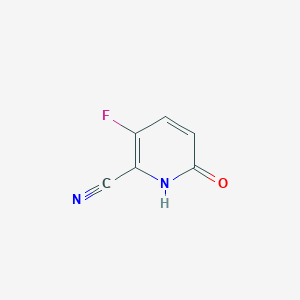
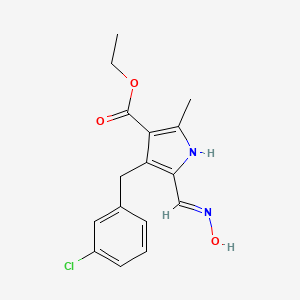
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2504762.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide](/img/structure/B2504764.png)
![1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2504765.png)

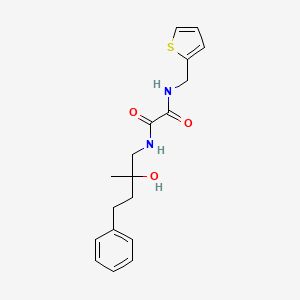
![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2504770.png)